

An In-depth Technical Guide to (6Z)-2,6-Dimethylocta-2,6-diene

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Compound of Interest

Compound Name: **cis-2,6-Dimethyl-2,6-octadiene**

Cat. No.: **B1623785**

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Introduction

(6Z)-2,6-Dimethylocta-2,6-diene, formerly known as **cis-2,6-Dimethyl-2,6-octadiene**, is a naturally occurring monoterpane found in a variety of plants, including tea (*Camellia sinensis*) and ginger (*Zingiber officinale*). As a volatile organic compound, it contributes to the characteristic aroma of these plants. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

(6Z)-2,6-Dimethylocta-2,6-diene is a member of the terpene family, characterized by a molecular formula of C₁₀H₁₈ and a molecular weight of 138.25 g/mol .^[1] Its structure consists of an eight-carbon chain with two double bonds and two methyl group substituents. The "(6Z)" designation in its IUPAC name specifies the cis configuration of the double bond at the 6th position.

Table 1: Physical and Chemical Properties of (6Z)-2,6-Dimethylocta-2,6-diene

Property	Value	Reference
IUPAC Name	(6Z)-2,6-dimethylocta-2,6-diene	[1]
Molecular Formula	C10H18	[1]
Molecular Weight	138.25 g/mol	[1]
CAS Number	2492-22-0	[1]
Appearance	Colorless liquid (presumed)	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Insoluble in water; soluble in organic solvents	

Spectroscopic Data

The structural elucidation of (6Z)-2,6-Dimethylocta-2,6-diene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for (6Z)-2,6-Dimethylocta-2,6-diene

Technique	Data	Reference
¹ H NMR	Data not explicitly detailed in search results.	
¹³ C NMR	Data not explicitly detailed in search results.	
IR Spectroscopy	Key absorptions expected for C-H and C=C bonds.	[2] [3]
Mass Spectrometry (EI)	Key fragments (m/z): 69 (base peak), 41, 95.	[1]

Synthesis

The stereoselective synthesis of (Z)-alkenes such as (6Z)-2,6-Dimethylocta-2,6-diene can be achieved through several established organic chemistry methodologies. While a specific detailed protocol for this exact molecule is not readily available in the searched literature, general and reliable methods for creating Z-alkenes include the Wittig reaction with non-stabilized ylides and the stereoselective reduction of alkynes.

Experimental Protocol: Stereoselective Reduction of an Alkyne (General Procedure)

This protocol outlines a general method for the synthesis of a (Z)-alkene via the reduction of an internal alkyne using Lindlar's catalyst. This method is a plausible route to (6Z)-2,6-Dimethylocta-2,6-diene from a suitable alkyne precursor.

Materials:

- Internal alkyne precursor (e.g., 2,6-dimethylocta-2,6-diyne)
- Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
- Hydrogen gas (H_2)
- Anhydrous solvent (e.g., hexane, ethyl acetate)
- Reaction flask with a stir bar
- Hydrogenation apparatus (e.g., balloon filled with H_2 or a Parr hydrogenator)

Procedure:

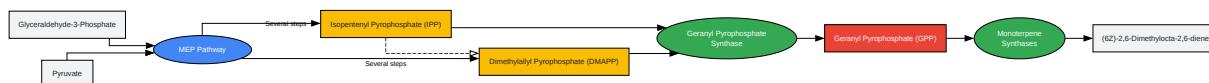
- In a clean, dry reaction flask, dissolve the internal alkyne in the chosen anhydrous solvent.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
- Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

- Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the Z-alkene. Over-reduction to the alkane should be avoided.
- Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Wash the filter cake with fresh solvent to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene.
- Purify the product by flash column chromatography if necessary.

Visualizations

Biosynthesis of Monoterpenes

(6Z)-2,6-Dimethylocta-2,6-diene, as a monoterpene, is synthesized in plants via the methylerythritol phosphate (MEP) pathway. This pathway begins with precursors from glycolysis and the pentose phosphate pathway and leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all terpenes.

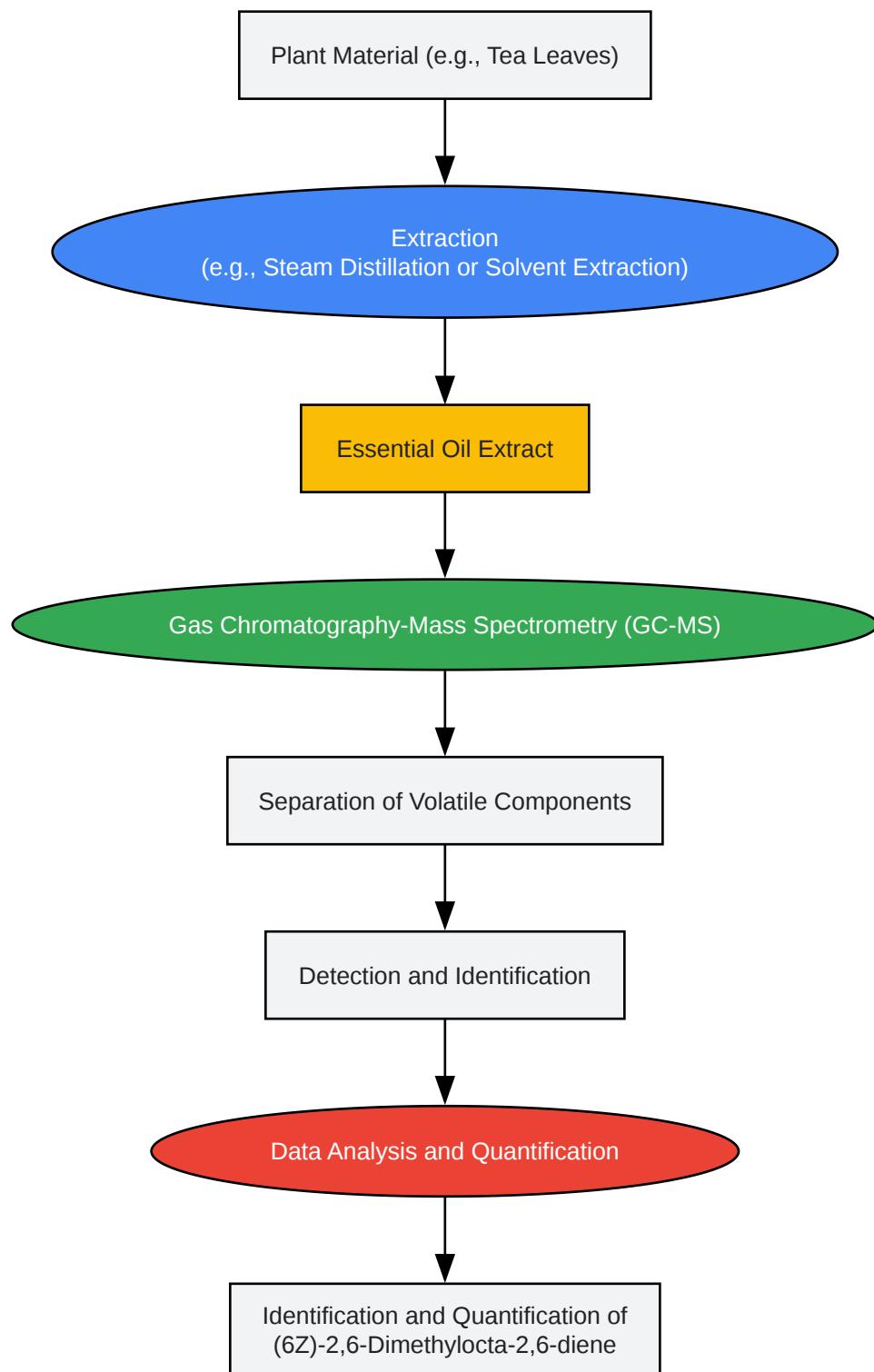


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Caption: Biosynthesis of (6Z)-2,6-Dimethylocta-2,6-diene via the MEP pathway.

Analytical Workflow for Essential Oil Components

The analysis of (6Z)-2,6-Dimethylocta-2,6-diene in natural extracts, such as essential oils, typically involves extraction followed by chromatographic separation and mass spectrometric detection.



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Caption: Analytical workflow for the identification of (6Z)-2,6-Dimethylocta-2,6-diene.

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